3,4-Dibromo-6-methoxy-1H-indazole
Description
Significance of Indazole Scaffolds in Modern Organic Chemistry and Materials Science
Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.comnih.gov This status is attributed to its presence in a multitude of compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.govnih.gov The structural rigidity and the presence of nitrogen atoms in the indazole core allow for specific interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. researchgate.netbenthamdirect.com At least 43 indazole-based compounds have been involved in clinical trials or are already in clinical use, underscoring the scaffold's therapeutic importance. benthamdirect.comnih.gov
Beyond pharmaceuticals, the 10 π-electron aromatic system of indazole, analogous to indole (B1671886), gives it unique photophysical properties. researchgate.netjmchemsci.com This has led to its investigation in the field of materials science for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and other functional materials. researchgate.net
Strategic Importance of Halogenation and Alkoxylation in Indazole Molecular Architecture
The functionalization of the indazole core through halogenation (introducing halogen atoms like bromine) and alkoxylation (introducing alkoxy groups like methoxy) is a critical strategy for modulating the molecule's properties. Halogen atoms, particularly bromine, are highly significant as they can serve as versatile synthetic handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. thieme-connect.deucsf.edu
Alkoxy groups, such as the methoxy (B1213986) group, can influence the electronic properties of the indazole ring and can affect how the molecule binds to biological targets. thieme-connect.de The strategic placement of these functional groups is a key aspect of rational drug design and materials engineering, allowing for the fine-tuning of a compound's biological activity, solubility, and electronic characteristics.
Overview of Research Gaps and Opportunities for 3,4-Dibromo-6-methoxy-1H-indazole and its Derivatives
Despite the broad interest in substituted indazoles, a review of current scientific literature reveals a significant research gap concerning the specific compound This compound . While the compound is commercially available, indicating its synthesis is feasible, there is a notable absence of published studies detailing its synthesis, characterization, or application. bldpharm.comchemicalbook.com
This lack of dedicated research presents a clear opportunity. The unique substitution pattern of two bromine atoms at the 3 and 4 positions, combined with a methoxy group at the 6-position, suggests it could be a valuable and unexplored building block. The two bromine atoms offer multiple sites for subsequent functionalization, potentially leading to the creation of novel libraries of complex indazole derivatives for screening in drug discovery or for the development of new organic materials. The exploration of this specific isomer could unveil unique biological activities or material properties not observed in other, more studied, substituted indazoles.
Scope and Objectives of Academic Inquiry into the Compound
A focused academic inquiry into This compound would be a valuable contribution to the field of heterocyclic chemistry. The primary objectives of such research should include:
Development and Optimization of Synthetic Routes: Establishing a robust and scalable synthesis for the compound, which is currently not detailed in academic literature. researchgate.net
Comprehensive Characterization: Thoroughly characterizing its structural, physical, and chemical properties using modern analytical techniques.
Exploration of Reactivity: Investigating the differential reactivity of the two bromine atoms in cross-coupling and other substitution reactions to enable selective functionalization.
Evaluation of Biological and Material Properties: Synthesizing a range of derivatives and evaluating their potential in medicinal chemistry (e.g., as kinase inhibitors or anti-proliferative agents) and materials science. jmchemsci.comontosight.ai
Such a research program would not only fill the existing knowledge gap but also potentially unlock a new family of indazole-based compounds for a variety of applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| MDL Number | MFCD07781911 | bldpharm.com |
| CAS Number | 887569-02-0 | chemicalbook.com |
| Molecular Formula | C₈H₆Br₂N₂O | bldpharm.comchemicalbook.com |
| Molecular Weight | 305.95 g/mol | chemicalbook.com |
| SMILES Code | COC1=CC2=C(C(Br)=C1)C(Br)=NN2 | bldpharm.com |
Table 2: Comparison of Related Substituted Indazoles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Source |
| 6-Bromo-4-methoxy-1H-indazole | C₈H₇BrN₂O | 227.06 | Single bromo substituent at C6, methoxy at C4. | sigmaaldrich.comsigmaaldrich.com |
| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₃BrN₂O₃ | 360.01 | Bromo at C6, functionalized at N1 and C3. | nih.gov |
| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₇H₁₆N₂O₄ | 312.11 | Methoxy at C6, functionalized at N1 and C3. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-6-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOHDJBFSKDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dibromo 6 Methoxy 1h Indazole and Its Precursors
Strategic Retrosynthetic Analysis of the 3,4-Dibromo-6-methoxy-1H-indazole Core
A logical retrosynthetic analysis of this compound dictates several potential disconnection pathways. The most straightforward approach involves late-stage functionalization, specifically the regioselective bromination of a 6-methoxy-1H-indazole precursor. This strategy, however, is complicated by the inherent reactivity of the indazole ring, which does not typically favor direct bromination at the C4 position.
A more plausible retrosynthetic strategy involves disconnecting the indazole ring itself. This leads to precursors that already contain the necessary substituents on a benzene (B151609) ring. For instance, a key disconnection across the N1-N2 bond via established cyclization methods points towards a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative.
Considering the challenge of C4-bromination, a more robust strategy would involve introducing the C4-bromo substituent prior to cyclization. The retrosynthesis could therefore begin with a pre-functionalized aniline (B41778) or toluene (B28343) derivative. A potential pathway is outlined below:
Disconnection 1 (C-Br bonds): The target molecule can be disconnected at the C3-Br and C4-Br bonds, leading back to 6-methoxy-1H-indazole. This is synthetically challenging due to the difficulty of C4-bromination.
Disconnection 2 (Indazole Ring Formation): A more practical approach is the disconnection of the pyrazole (B372694) ring portion. This could involve several named reactions, such as the Davis-Beirut reaction, starting from a suitably substituted o-toluidine (B26562) derivative like 2-amino-5-methoxy-toluene, which would then require subsequent bromination.
Disconnection 3 (Pre-functionalized Precursor): The most strategically sound approach involves forming the indazole ring from a precursor that already contains the C4-bromo and C6-methoxy groups. A plausible precursor would be a 2-amino-3-bromo-5-methoxyphenyl derivative, which could be cyclized to form the indazole core, followed by a final C3-bromination. For example, starting from 4-bromo-2-methyl-6-nitroaniline, one could introduce the methoxy (B1213986) group, reduce the nitro group, and then perform a diazotization/cyclization sequence.
This analysis suggests that a linear synthesis commencing with a commercially available, appropriately substituted benzene derivative, followed by indazole ring formation and final C3-bromination, represents the most viable pathway.
Methoxy Group Introduction and Functionalization Methodologies at C6 Position
Similar to the C4-bromo substituent, the C6-methoxy group is most strategically introduced via a precursor before the formation of the indazole ring. Syntheses often begin with a commercially available methoxy-substituted aniline or phenol (B47542). For example, the synthesis of 7-bromo-5-methoxy-1H-indazole has been reported starting from 4-methoxy-2-methyl aniline, demonstrating the feasibility of this "pre-functionalization" approach. guidechem.com Similarly, various 6-methoxy-1H-indazole carboxylates have been prepared via intramolecular C-H amination from precursors already bearing the methoxy group. nih.gov
Alternative, though less common, methods for introducing a methoxy group onto a pre-existing indazole ring include:
Williamson Ether Synthesis: This would require a 6-hydroxy-1H-indazole precursor. The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and then alkylated with a methylating agent like methyl iodide or dimethyl sulfate.
Nucleophilic Aromatic Substitution (SNAr): If the indazole ring contains a good leaving group (e.g., F, Cl) at the C6 position and is activated by a strongly electron-withdrawing group (e.g., NO₂) at the C5 or C7 position, the leaving group can be displaced by sodium methoxide. This method is limited by the availability of the required activated precursors.
Cyclization Reactions for the Indazole Ring Formation
The construction of the indazole core is a cornerstone of the synthesis. Numerous methods exist, starting from a variety of substituted benzene derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials.
One of the most common methods involves the diazotization of a 2-alkyl-substituted aniline followed by intramolecular cyclization. chemicalbook.com For example, a substituted o-toluidine can be treated with sodium nitrite (B80452) in acid to form a diazonium salt, which then cyclizes. chemicalbook.com Another widely used set of reactions involves the condensation of a hydrazine (B178648) derivative with a 2-halobenzaldehyde or 2-halobenzonitrile, often followed by a metal-catalyzed or base-mediated intramolecular cyclization. chemrxiv.orgorganic-chemistry.org Reductive cyclization of o-nitroaryl compounds is also a versatile strategy. For instance, o-nitrobenzaldehydes can react with amines to form imines, which are then reductively cyclized using reagents like triethyl phosphite (B83602) to yield 2-substituted-2H-indazoles. thieme-connect.de
A summary of key cyclization strategies is presented below.
| Reaction Name/Type | Starting Material(s) | Reagents/Conditions | Product Type | Reference(s) |
| Davis-Beirut Reaction | 2-Nitrobenzaldehyde, Amine | P(OEt)₃, Microwave | 2-Aryl-2H-indazoles | thieme-connect.de |
| Hydrazone Cyclization | 2-Hydroxyacetophenone hydrazone | Polyphosphoric Acid (PPA) | 3-Methyl-1H-indazoles | jlu.edu.cn |
| From 2-Halobenzonitriles | 2-Bromobenzonitrile, Hydrazine | Pd catalyst or base | 3-Amino-1H-indazoles | chemrxiv.orgorganic-chemistry.org |
| From o-Toluidines | o-Toluidine derivative | NaNO₂, Acid | 1H-Indazoles | chemicalbook.com |
| Intramolecular C-H Amination | N-Aryl-N-acylhydrazine derivative | Ag(I) catalyst | 1H-Indazole-3-carboxylates | nih.gov |
| Nitrosation of Indoles | Substituted Indole (B1671886) | NaNO₂, HCl | 1H-Indazole-3-carboxaldehydes | nih.gov |
This table is interactive. Click on the headers to sort.
Transition Metal-Catalyzed Annulation Methods
Transition metal-catalyzed annulation reactions have emerged as powerful tools for the construction of the indazole core from simpler acyclic precursors. These methods often offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex indazole derivatives.
Rhodium and copper co-catalyzed systems have been successfully employed in the synthesis of 1H-indazoles. For instance, a facile and efficient access to 1H-indazoles has been established through a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. This reaction proceeds at 80 °C in trifluorotoluene as a solvent and demonstrates good tolerance for various functional groups, including halogens. The proposed mechanism involves the formation of a rhodacycle intermediate via C-H activation, followed by migratory insertion of the Rh-C bond into the N=O group, leading to a six-membered rhodacycle which then undergoes further transformation to the indazole product.
Another notable transition metal-catalyzed approach involves the palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides. This method allows for the preparation of 3-aryl-2H-indazoles in high yields using a low catalyst loading of Pd(OAc)₂ with KOAc as a base. While this method functionalizes an existing indazole, the principles of transition metal-catalyzed C-H functionalization are central to modern synthetic strategies.
The following table summarizes representative transition metal-catalyzed methods for the synthesis of functionalized indazoles, which could be adapted for the synthesis of precursors to this compound.
| Catalyst System | Starting Materials | Product Type | Key Features |
| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and annulation, good functional group tolerance. |
| Pd(OAc)₂/KOAc | 2H-Indazoles, Aryl bromides | 3-Aryl-2H-indazoles | Direct C-3 arylation, low catalyst loading. |
| [Cp*RhCl₂]₂/AgSbF₆ | Azobenzenes, Vinylene carbonate | 2H-Indazoles | [4+1] annulation via C-H activation. |
C-H Activation and Cross-Coupling Approaches for Indazole Construction
Direct C-H activation and cross-coupling reactions represent a paradigm shift in organic synthesis, offering atom- and step-economical routes to complex molecules. These strategies are particularly relevant for the synthesis of substituted indazoles.
The synthesis of 1H-indazoles via a silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has been reported. This method is efficient for producing a variety of 3-substituted 1H-indazoles. The reaction proceeds under relatively mild conditions and tolerates a range of functional groups. A plausible synthetic pathway to a precursor of the target molecule, such as 6-methoxy-1H-indazole, could potentially be achieved through the cyclization of a correspondingly substituted arylhydrazone.
Furthermore, the direct C-H halogenation of the indazole ring is a key transformation for accessing compounds like this compound. While the regioselectivity of such reactions can be challenging, metal-free methods for the regioselective mono- and poly-halogenation of 2-substituted indazoles have been developed. By carefully tuning the reaction conditions, including the halogenating agent (e.g., N-bromosuccinimide - NBS) and solvent, it is possible to achieve selective halogenation at specific positions of the indazole core. For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole, highlighting the challenge of regioselectivity. However, other methods have shown success in achieving site-specific bromination.
The table below outlines some C-H activation and cross-coupling approaches relevant to the synthesis of halogenated indazoles.
| Reaction Type | Reagents/Catalysts | Substrate | Product | Key Features |
| Intramolecular C-H Amination | AgNTf₂, Cu(OAc)₂ | Arylhydrazones | 1H-Indazoles | Silver-mediated oxidative cyclization. |
| Direct C-H Halogenation | N-Bromosuccinimide (NBS) | 2-Substituted indazoles | Mono- and poly-halogenated indazoles | Metal-free, regioselectivity dependent on conditions. |
| Suzuki-Miyaura Coupling | Pd catalyst, base | Bromo-indazoles, Boronic acids | Aryl-indazoles | C-C bond formation at halogenated positions. |
Photochemical and Electrochemical Synthesis Routes
Photochemical and electrochemical methods are gaining prominence in organic synthesis as they often proceed under mild conditions and can offer unique reactivity patterns. These "green" chemistry approaches are applicable to the synthesis of halogenated heterocyclic compounds.
A photocatalyst-free method for the synthesis of 1,2-dihydro-3H-indazol-3-ones from (2-nitroaryl)methanol and amines has been developed, proceeding via UV light irradiation in a CO₂ atmosphere. While this leads to an indazolone, it demonstrates the utility of photochemical methods in constructing the core heterocyclic structure. Another photochemical approach involves the preparation of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature, highlighting the mildness of these reactions.
Electrochemical methods have been developed for the synthesis of 2-aryl-3-halogenated-2H-indazole compounds. These methods use clean electric energy as the oxidant and inorganic salts as the halogenating agent, offering a cost-effective and environmentally friendly alternative to traditional methods. Such an approach could be envisioned for the direct halogenation of a 6-methoxy-1H-indazole precursor.
The following table summarizes some photochemical and electrochemical routes for the synthesis and functionalization of indazole derivatives.
| Method | Key Reagents/Conditions | Substrate | Product Type | Key Advantages |
| Photochemical Synthesis | UV light, CO₂ atmosphere | (2-Nitroaryl)methanol, Amines | 1,2-Dihydro-3H-indazol-3-ones | Photocatalyst-free, mild conditions. |
| Electrochemical Synthesis | Constant current, inorganic halide salt | 2-Aryl-2H-indazole | 2-Aryl-3-halogenated-2H-indazole | Use of electricity as a clean oxidant. |
Green Chemistry Principles and Sustainable Synthesis of Halogenated Indazoles
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles are highly relevant to the synthesis of halogenated indazoles, where traditional methods can involve harsh reagents and produce significant waste.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been successfully applied to the functionalization of indazoles. For example, microwave irradiation has been used to promote the synthesis of 1H-indazoles from the cyclization of hydrazones.
Furthermore, microwave-assisted Suzuki-Miyaura cross-coupling reactions of bromoindazoles with arylboronic acids have been reported, providing an efficient route to aryl-substituted indazoles. A review on microwave-assisted functionalization of indazoles highlights its utility in producing a variety of derivatives, including halogenated ones, often with improved yields and reduced reaction times.
The table below presents examples of microwave-assisted synthesis of indazole derivatives.
| Reaction Type | Reagents | Key Conditions | Product | Advantages |
| Indazole Synthesis | Salicylaldehyde, Hydrazine hydrates | Microwave heating | 1H-Indazoles | Good to excellent yields, faster than conventional methods. |
| Suzuki-Miyaura Coupling | Bromoindazoles, Arylboronic acids, Pd catalyst | Microwave irradiation | Aryl-substituted indazoles | Efficient C-C bond formation. |
Solvent-Free and Atom-Economical Transformations
Solvent-free reactions and atom-economical transformations are cornerstones of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste and maximizing the incorporation of starting materials into the final product.
While specific solvent-free methods for the synthesis of this compound are not documented, the principles can be applied to its potential synthesis. For instance, the development of solid-supported reagents or reactions under neat conditions can significantly reduce solvent usage.
Atom-economical reactions, such as addition and cycloaddition reactions, are highly desirable. The [3+2] cycloaddition of diazo compounds with arynes provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. This approach is inherently atom-economical as it involves the direct combination of two reacting species to form the heterocyclic ring.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, especially in complex multi-step syntheses and reactions involving regioselectivity challenges. For the synthesis of a highly substituted molecule like this compound, careful optimization of each step would be paramount.
In the context of the synthesis of 1H-indazole-3-carboxaldehydes from indoles via nitrosation, a study highlights the importance of optimizing conditions such as the equivalents of sodium nitrite and hydrochloric acid, as well as the rate of addition of the indole to the nitrosating mixture. These optimized conditions significantly improved yields, particularly for electron-rich indoles.
For transition metal-catalyzed reactions, the choice of catalyst, ligand, base, and solvent can have a profound impact on the outcome. For example, in the synthesis of substituted 1H-indazoles via a Rh(III)-catalyzed C-H activation/C-N bond formation and Cu-catalyzed N-N bond formation, the use of molecular oxygen as the oxidant and the specific combination of [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆ were critical for the success of the reaction.
The following table provides examples of optimized reaction conditions for the synthesis of functionalized indazoles.
| Reaction | Key Optimized Parameters | Effect on Yield/Selectivity |
| Nitrosation of Indoles | Equivalents of NaNO₂ and HCl, slow addition of indole. | Significantly increased yields of 1H-indazole-3-carboxaldehydes. |
| Rh(III)/Cu(II) Catalyzed Indazole Synthesis | Use of molecular oxygen as oxidant, specific catalyst combination. | Enabled the efficient transformation of N-H-imidates to 1H-indazoles. |
| Ultrasound-assisted Bromination | Choice of base (e.g., Na₂CO₃), solvent (e.g., EtOH), and temperature. | Enabled rapid and high-yielding C3-bromination of indazoles. |
Sophisticated Spectroscopic and Diffraction Based Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Indazole Derivatives
NMR spectroscopy is an indispensable tool for elucidating the intricate structures of indazole derivatives. A complete NMR analysis would provide information on the connectivity of atoms and the spatial arrangement of the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are critical for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons within the indazole ring system. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton and confirm the positions of substituents like the bromo and methoxy (B1213986) groups. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons, which is vital for confirming the regiochemistry and conformation of the molecule. Without experimental data, no specific correlations for 3,4-Dibromo-6-methoxy-1H-indazole can be reported.
15N NMR and its Application in Indazole Tautomerism Studies
Nitrogen-15 NMR spectroscopy is a powerful technique for studying the tautomerism in indazole systems. Indazoles can exist in two tautomeric forms, 1H and 2H. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, allowing for the unambiguous identification of the dominant tautomer in solution. For this compound, ¹⁵N NMR data would be essential to confirm the position of the proton on the indazole ring.
GIAO Calculations for Theoretical NMR Chemical Shift Prediction
Gauge-Including Atomic Orbital (GIAO) calculations are a computational method used to predict theoretical NMR chemical shifts. These calculations, when compared with experimental data, can provide strong support for the proposed structure. In the absence of experimental NMR data for this compound, performing GIAO calculations would be purely speculative.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can confirm the molecular formula of this compound, which is C₈H₆Br₂N₂O. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a clear indicator of the presence of two bromine atoms in the molecule.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Conformation
The definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). An SCXRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and stereochemistry of the molecule. It would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. No crystallographic data for this compound is currently available in crystallographic databases.
Chiroptical Methods (CD, ORD) for Enantiomeric Excess Determination (If Chiral Analogs are Synthesized)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable. However, should chiral derivatives be synthesized—for instance, by introducing a chiral substituent via N-alkylation or Suzuki coupling—these methods would become essential tools for confirming the synthesis of a specific enantiomer and determining its enantiomeric excess or purity.
Surface Analysis Techniques for Thin Film Characterization (If applicable to conceptual material science applications)
Currently, there are no documented studies involving the use of this compound in thin films. However, if this compound were to be investigated for applications in organic electronics or sensor technology, surface analysis techniques would be critical. Methods such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) would be used to characterize the morphology and topography of thin films. X-ray Photoelectron Spectroscopy (XPS) could be employed to determine the elemental composition and chemical states of the atoms on the surface, confirming the integrity of the molecule within a fabricated device.
Reactivity and Mechanistic Investigations of 3,4 Dibromo 6 Methoxy 1h Indazole
Halogen-Directed Chemical Transformations
The two bromine atoms at the C3 and C4 positions are key sites for the chemical modification of 3,4-Dibromo-6-methoxy-1H-indazole. These sites are amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Negishi) at C3 and C4
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. researchgate.net For dihalogenated substrates like this compound, the regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric environment of the halogen atoms, as well as the specific reaction conditions and the nature of the catalyst.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a widely used method for forming C-C bonds. libretexts.orgorganic-chemistry.org In the case of dihaloarenes, regioselectivity can often be achieved. For instance, in non-symmetric dibromobenzenes, the proximity of a substituent like an alkene can direct the coupling to the adjacent bromine atom. rsc.org For heteroaromatic systems, both steric and electronic effects play a crucial role, with the more electron-deficient or less hindered bromine atom typically reacting faster. rsc.org In the context of 3,4-dibromoindazoles, the relative reactivity of the C3 and C4 positions would likely depend on the specific palladium catalyst, ligands, and reaction conditions employed. It has been shown that with 3,6-dibromoindazole derivatives, diarylation is possible, suggesting that both bromine atoms can be functionalized. rasayanjournal.co.in
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodoindazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ | DME | Reflux | High | researchgate.net |
| 2 | N-Boc-3-iodoindazole | Arylboronic acids | Pd(OAc)₂ (10) | K₂CO₃ | DCM | RT | up to 80 | researchgate.net |
| 3 | 3,6-Dibromoindazole derivative | Arylboronic acids | Pd(PPh₃)₂Cl₂ (10) | Na₂CO₃ | Dioxane/EtOH/H₂O | MW | Good | rasayanjournal.co.in |
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org When applied to dihaloquinolines, the regioselectivity is influenced by the nature of the halide, with iodine being more reactive than bromine. libretexts.orgnih.gov For substrates with two identical halogens, the coupling tends to occur at the more electrophilic position. libretexts.org In diiodopurines, the regioselectivity of the Sonogashira coupling can be controlled by the choice of the palladium catalyst and its ligands. rsc.org For this compound, it can be inferred that selective monocoupling or dicoupling could potentially be achieved by carefully tuning the reaction conditions.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction with aliphatic olefins and aryl bromides can be controlled by the reaction conditions, with certain solvents promoting the formation of internal carbon-carbon bonds. rsc.org For 3-bromoindazoles, a chemoselective Heck coupling has been developed using ball-milling conditions, which minimizes dehalogenation side reactions. nih.gov This suggests that the C3-bromo position of this compound could be a viable site for Heck coupling.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst to form C-C bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The Negishi coupling has been successfully employed in the synthesis of complex molecules, including those with indazole cores. For example, 3-zincated indazoles can undergo Negishi cross-coupling with aryl iodides to afford C3-arylated products. researchgate.net This indicates that a similar strategy could potentially be applied to this compound, likely involving a preliminary metal-halogen exchange.
| Reaction | General Reactants | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide | Pd catalyst, Base | High functional group tolerance, stable reagents. libretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne + Organic halide | Pd catalyst, Cu(I) cocatalyst, Base | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.orglibretexts.org |
| Heck | Alkene + Organic halide | Pd catalyst, Base | Forms substituted alkenes. nih.govlibretexts.org |
| Negishi | Organozinc compound + Organic halide | Pd or Ni catalyst | Couples various carbon hybridizations, high tolerance. wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Sites
While palladium-catalyzed reactions are prevalent, the bromine atoms on the indazole ring could also potentially undergo nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. rsc.org In the case of this compound, the indazole ring itself is electron-withdrawing, which might facilitate SNAr reactions, particularly at the C4 position, which is para to the electron-donating methoxy (B1213986) group and influenced by the pyrazole (B372694) ring. However, without strong activating groups, these reactions may require harsh conditions.
Metalation and Lithiation-Mediated Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then be reacted with various electrophiles. nih.govnih.govprinceton.edu This reaction is typically fast and kinetically controlled. For dihaloarenes, regioselective metal-halogen exchange can often be achieved. For instance, in a series of 3-substituted-1,2-dibromoarenes, regioselective exchange was observed. organic-chemistry.org In the case of this compound, treatment with an organolithium reagent like n-butyllithium could potentially lead to a selective lithium-halogen exchange, most likely at the more reactive C3 position, to form a 3-lithio-4-bromo-6-methoxy-1H-indazole intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. It has been demonstrated that bromoindoles can undergo halogen-metal exchange using a combination of a Grignard reagent and an organolithium reagent. nih.gov
Transformations Involving the Methoxy Group
The methoxy group at the C6 position is another site for potential chemical modification, primarily through demethylation or functionalization.
Demethylation and Ether Cleavage Reactions
The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in organic synthesis. researchgate.netorgsyn.org A widely used reagent for this purpose is boron tribromide (BBr₃). researchgate.netorgsyn.orgcommonorganicchemistry.comnih.govnih.gov The reaction typically proceeds via the formation of an ether-BBr₃ adduct, which increases the electrophilicity of the methyl group, followed by nucleophilic attack of a bromide ion. researchgate.net The demethylation of 6-methoxy-1H-indazole using BBr₃ would be expected to yield 3,4-dibromo-1H-indazol-6-ol. This transformation would provide access to a new set of derivatives where the phenolic hydroxyl group can be further functionalized.
| Reagent | General Conditions | Notes | Reference |
| Boron Tribromide (BBr₃) | DCM, low temperature to RT | Highly effective, tolerates many functional groups. | researchgate.netorgsyn.orgcommonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsher conditions, may not be suitable for sensitive substrates. | orgsyn.org |
| Pyridine Hydrochloride | Melt at high temperature | Strong heating required. | - |
Functionalization of the Methoxy Group
Direct functionalization of the methoxy group itself is less common than demethylation. However, electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indazole could be influenced by the directing effect of the C6-methoxy group. The methoxy group is an ortho-, para-director. In the case of 6-methoxy-1H-indazole, this would direct incoming electrophiles to the C5 and C7 positions. However, the presence of the bromine atoms at C3 and C4 would also influence the regioselectivity of such reactions.
Reactions at the 1H-Indazole Nitrogen Atom (N1)
The presence of two nitrogen atoms in the pyrazole ring of the indazole nucleus introduces the possibility of forming N1 and N2 substituted products. The regioselectivity of these reactions is a critical aspect of synthesizing specific indazole-based compounds.
The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, posing a significant challenge for the synthesis of pure regioisomers. nih.gov However, strategies to achieve regioselective N-alkylation have been developed by exploiting the differential reactivity of the N1 and N2 atoms. beilstein-journals.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org
Studies have shown that the choice of base and solvent system can significantly influence the regioselectivity of N-alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov This selectivity is attributed to both steric and electronic effects of the substituents on the indazole ring. beilstein-journals.orgnih.gov Specifically, for indazoles with electron-withdrawing groups at the C3 position, a high degree of N1 regioselectivity is often observed. beilstein-journals.orgnih.gov This is rationalized by a proposed coordination of the N2-atom and an electron-rich atom in the C3 substituent with the sodium cation, sterically hindering attack at the N2 position. nih.govresearchgate.net
In contrast, certain substitution patterns can favor N2-alkylation. For example, indazoles with substituents like nitro or carboxylate groups at the C7 position have demonstrated excellent N2 regioselectivity. nih.gov The regioselectivity can also be influenced by the nature of the alkylating agent itself. nih.gov
Regioselective N-acylation is another important transformation. It is suggested that N-acylation often proceeds to give the N1-substituted regioisomer through the isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. beilstein-journals.org
Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |
| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |
| 3-COMe | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |
| 3-Carboxamide | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |
| 7-NO2 | Alkyl bromide | NaH/THF | Highly N2 selective (≥96%) | nih.gov |
| 7-CO2Me | Alkyl bromide | NaH/THF | Highly N2 selective (≥96%) | nih.gov |
| 5-Bromo-3-carboxylate | Various alcohols | - | High N1 or N2 selectivity depending on conditions | nih.gov |
Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer, often referred to as the benzoid form, is generally the more thermodynamically stable and predominant form compared to the 2H-tautomer, or quinoid form. researchgate.net This tautomeric equilibrium is a crucial factor influencing the reactivity of the indazole ring, particularly in reactions involving the nitrogen atoms.
The relative stability of the tautomers can be affected by substituents on the ring and the surrounding chemical environment. researchgate.net The formation of a particular N-substituted product is dependent on the energy difference between the two annular prototropic tautomers and the specific reaction conditions. researchgate.net The greater stability of the 1H-indazole tautomer often leads to a preference for reactions at the N1 position under thermodynamic control. beilstein-journals.org
Electrophilic and Nucleophilic Substitution on the Benzene Ring
The benzene portion of the this compound ring is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the position of further substitution.
In electrophilic aromatic substitution, the methoxy group (-OCH3) at the C6 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.commsu.edu The bromine atoms at C3 and C4 are deactivating groups but also direct incoming electrophiles to the ortho and para positions. youtube.commsu.edu The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution reactions on the benzene ring.
Mechanistic Pathways of Key Reactions: Experimental and Theoretical Approaches
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting and controlling reaction outcomes. Both experimental and theoretical methods are employed to elucidate these mechanisms.
Experimental studies often involve kinetic analysis, isolation and characterization of intermediates, and isotopic labeling studies. For instance, the regioselectivity of N-alkylation has been experimentally probed by systematically varying reaction conditions and analyzing the product distributions. beilstein-journals.orgnih.gov
Theoretical approaches, such as Density Functional Theory (DFT) calculations, provide valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates. nih.gov For example, DFT calculations have been used to support a chelation mechanism for the N1-selective alkylation of certain indazole derivatives, where the cation of the base coordinates to both the N2 atom and a substituent at the C3 position. nih.gov These calculations can also help to rationalize the observed regioselectivity by examining the calculated partial charges and Fukui indices of the nitrogen atoms. nih.gov
Stereoselective Reactions and Asymmetric Catalysis
While the core of this compound is achiral, the introduction of a chiral center through reactions such as N-alkylation with a chiral alkylating agent can lead to the formation of stereoisomers. The development of stereoselective reactions and the use of asymmetric catalysis in the synthesis of chiral indazole derivatives are areas of growing interest, driven by the demand for enantiomerically pure pharmaceutical compounds. Although specific examples directly involving this compound in stereoselective reactions are not detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable to the functionalization of such heterocyclic systems.
Computational Chemistry and Theoretical Modeling of 3,4 Dibromo 6 Methoxy 1h Indazole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic makeup of a molecule. These calculations can determine the distribution of electrons within the molecule, providing a basis for understanding its stability, reactivity, and spectroscopic properties. For instance, methods like B3LYP in combination with a basis set such as 6-311++G(d,p) are often employed to model the electronic structure of heterocyclic compounds. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap suggests the molecule is more likely to be reactive. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
While specific values for 3,4-Dibromo-6-methoxy-1H-indazole are not available, studies on other indazole derivatives have utilized these descriptors to rationalize their chemical behavior. researchgate.net
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (a.u.) |
| HOMO Energy | EHOMO | -0.25 |
| LUMO Energy | ELUMO | -0.05 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 0.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.10 |
| Chemical Softness (S) | 1 / (2η) | 5.0 |
| Electrophilicity Index (ω) | χ2 / (2η) | 0.1125 |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atoms of the indazole ring and the oxygen of the methoxy (B1213986) group, while the hydrogen on the N1 position would likely exhibit a positive potential.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For this compound, a key area of conformational flexibility would be the rotation around the C-O bond of the methoxy group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformers. Such analyses can be critical in understanding how the molecule interacts with biological targets. mdpi.com
Theoretical Studies of Reaction Mechanisms, Transition States, and Energy Barriers
Computational methods can be employed to model chemical reactions involving this compound, providing detailed insights into reaction pathways. nih.gov By locating the transition state structures and calculating the associated energy barriers, chemists can predict the feasibility and kinetics of a reaction. For example, theoretical studies on the reaction of indazoles with formaldehyde (B43269) have successfully elucidated the mechanism and regioselectivity of the reaction. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. researchgate.netnih.gov An MD simulation of this compound in a solvent like water or DMSO would provide a realistic picture of its flexibility and how solvent molecules arrange themselves around it. This is particularly important for understanding its behavior in biological systems.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. bohrium.com
NMR Shielding Tensors: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, etc.) of a molecule. nih.govcsic.es These predicted spectra can be compared with experimental data to confirm the structure of this compound. Machine learning approaches are also emerging as a method for accurate NMR shift prediction. nih.gov
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (N1) | 12.5 | 12.7 |
| H5 | 7.2 | 7.4 |
| H7 | 7.0 | 7.1 |
| OCH₃ | 3.9 | 4.0 |
Note: The values in this table are for illustrative purposes only.
Quantitative Structure-Property Relationship (QSPR) Principles for Indazole Derivatives (Conceptual Framework)
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to correlate the structural or property-based descriptors of a series of compounds with a specific property of interest. nih.govresearchgate.net For indazole derivatives, QSPR provides a powerful tool to predict various physicochemical properties without the need for empirical measurement, thereby accelerating research and development. ekb.eg The fundamental principle of QSPR lies in the hypothesis that the properties of a molecule are intrinsically linked to its molecular structure.
The development of a QSPR model for indazole derivatives, including this compound, would typically involve the following steps:
Data Set Selection: A series of indazole derivatives with known experimental values for a particular property (e.g., solubility, binding affinity, or electronic properties) is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated using computational chemistry software. These descriptors can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Indices that describe the connectivity of atoms.
Geometrical: Descriptors derived from the 3D structure of the molecule.
Quantum-Chemical: Properties like orbital energies (HOMO/LUMO), dipole moment, and atomic charges, often calculated using methods like Density Functional Theory (DFT). nih.gov
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property. nih.gov The model's predictive power is then rigorously validated using internal and external validation techniques.
For a molecule like this compound, key descriptors would include those related to its substituent groups: the electron-withdrawing bromine atoms and the electron-donating methoxy group. These substituents significantly influence the electronic distribution and, consequently, the molecule's properties. For instance, in a QSPR model for hydrogen-bond basicity of nitrogen heterocycles, descriptors such as the charge on the nitrogen atom and the energy of its lone-pair orbital are crucial. nih.gov
Illustrative Data Table of Molecular Descriptors for QSPR Studies
The following table showcases the types of descriptors that would be calculated for a QSPR study of substituted indazoles. The values are hypothetical and for illustrative purposes only.
| Descriptor Type | Descriptor Name | Illustrative Value for a Substituted Indazole |
| Constitutional | Molecular Weight | 250.0 g/mol |
| Number of H-bond Donors | 1 | |
| Number of H-bond Acceptors | 3 | |
| Topological | Wiener Index | 450 |
| Balaban Index | 2.1 | |
| Quantum-Chemical | HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV | |
| Dipole Moment | 2.5 D | |
| Charge on N1 | -0.15 e | |
| Charge on N2 | -0.20 e |
This table is for illustrative purposes to show the types of data used in QSPR modeling and does not represent actual calculated values for this compound.
Investigation of Aromaticity and Electronic Resonance in the Indazole System
The indazole ring system is an aromatic heterocycle, a property that confers significant stability. nih.govchemicalbook.com Aromaticity arises from the cyclic delocalization of π-electrons in a planar ring structure, adhering to Hückel's rule (4n+2 π-electrons). The indazole nucleus, composed of a fused benzene (B151609) and pyrazole (B372694) ring, has 10 π-electrons, fulfilling this requirement. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govbeilstein-journals.org
Computational methods are invaluable for quantifying the aromaticity of the indazole system and understanding how substituents influence it. Several indices are commonly used:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in the ring. A HOMA value close to 1 suggests high aromaticity, while a value close to 0 indicates a non-aromatic system.
Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a hypothetical acyclic analogue.
The substituents on the this compound molecule—two bromine atoms and a methoxy group—are expected to modulate the electronic structure and aromaticity of the indazole core.
The methoxy group at position 6 is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the benzene ring. youtube.com This donation of electron density can enhance the aromatic character of the benzene portion of the indazole core.
The interplay of these opposing electronic effects creates a complex electronic environment within the molecule. The electron-withdrawing bromine atoms on the pyrazole and benzene rings will likely decrease electron density in those regions, while the electron-donating methoxy group will increase it on the benzene ring, particularly at the ortho and para positions relative to it.
Resonance Structures of the Indazole Core
The electronic delocalization in the indazole system can be represented by various resonance structures. The primary resonance contributors illustrate the distribution of π-electrons across both the pyrazole and benzene rings, which is fundamental to its aromatic stability. The presence of the methoxy and bromo substituents will influence the relative contributions of different resonance forms.
Illustrative Data Table of Computed Aromaticity Indices
This table provides a conceptual overview of how aromaticity indices might be reported for the individual rings of a substituted indazole in a computational study. The values are purely illustrative.
| Ring System | Aromaticity Index | Illustrative Calculated Value | Interpretation |
| Pyrazole Ring | HOMA | 0.75 | Moderately Aromatic |
| NICS(1) | -8.2 ppm | Aromatic | |
| Benzene Ring | HOMA | 0.88 | Highly Aromatic |
| NICS(1) | -10.5 ppm | Aromatic |
This table is for illustrative purposes to show the types of data generated from aromaticity studies and does not represent actual calculated values for this compound.
Rational Design and Derivatization Strategies for 3,4 Dibromo 6 Methoxy 1h Indazole Analogues
Scaffold Diversification through Strategic Functionalization
The inherent structure of 3,4-Dibromo-6-methoxy-1H-indazole, with its reactive bromine atoms and the electron-donating methoxy (B1213986) group, allows for extensive scaffold diversification. This process involves the selective modification of the core structure to introduce new functional groups and build more complex molecular architectures, thereby modulating the compound's physicochemical and biological properties.
Introduction of Bioisosteric Substituents
Bioisosteric replacement is a key strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties of a lead compound. In the context of the indazole scaffold, this involves replacing certain atoms or groups with others that have similar steric and electronic characteristics. For instance, the methoxy group at the 6-position could be replaced with other bioisosteres to explore their impact on molecular interactions.
A notable example of this strategy involves the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in a series of 5-substituted-1H-indazoles. nih.gov This modification led to the discovery of a potent and selective human monoamine oxidase B (MAO-B) inhibitor. nih.gov While this study did not start with this compound, the principle is directly applicable. The bromine atoms on the dibrominated indazole could be functionalized to introduce an amide, which could then be replaced by a 1,2,4-oxadiazole or other bioisosteres to fine-tune activity. nih.gov This approach highlights the potential for significant improvements in biological activity through thoughtful bioisosteric substitutions. nih.gov
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Methoxy (-OCH3) | Hydroxyl (-OH), Amino (-NH2), Thiol (-SH) | Modulate hydrogen bonding capacity and polarity. | Altered solubility and target binding affinity. |
| Bromine (-Br) | Chlorine (-Cl), Fluorine (-F), Cyano (-CN), Trifluoromethyl (-CF3) | Modify electronic properties, lipophilicity, and metabolic stability. | Enhanced membrane permeability and target interaction. |
| Indazole Nitrogen (-NH-) | N-alkylation, N-arylation | Alter steric bulk and electronic distribution. | Modified pharmacokinetic properties and target selectivity. |
Creation of Complex Molecular Architectures
The development of complex molecular architectures from simpler indazole cores is a testament to the versatility of modern synthetic organic chemistry. researchgate.net Various synthetic methodologies enable the construction of intricate three-dimensional structures with precisely defined stereochemistry. These advanced synthetic routes are crucial for exploring a wider chemical space and developing compounds with novel functionalities.
Synthetic strategies for building upon the indazole scaffold include:
Cross-coupling reactions: The bromine atoms at the 3 and 4 positions of this compound are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly increasing molecular complexity.
Cycloaddition reactions: The indazole ring itself can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions have been utilized to construct novel heterocyclic systems fused to the indazole core. organic-chemistry.org
Multi-component reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step, offering an efficient route to diverse indazole-based libraries.
Combinatorial and Parallel Synthesis Approaches for Analogue Libraries
To efficiently explore the structure-activity relationships (SAR) of this compound analogues, combinatorial and parallel synthesis techniques are invaluable. These high-throughput methods enable the rapid generation of large libraries of related compounds, where specific positions on the molecular scaffold are systematically varied.
The dibromo-substitution pattern of the parent compound is particularly amenable to combinatorial diversification. For example, a library could be synthesized where one bromine atom is functionalized with a diverse set of building blocks, while the other bromine atom is either retained or replaced with a different functional group. This approach allows for a systematic investigation of the chemical space around the indazole core.
Recent advancements in automated synthesis platforms and purification techniques have further streamlined the process of generating and screening large chemical libraries. These technologies, combined with the strategic design of combinatorial libraries, accelerate the discovery of new compounds with desired properties.
Strategies for Targeted Molecular Recognition and Interaction Studies (Conceptual Design)
The rational design of novel this compound analogues is increasingly guided by an understanding of their potential interactions with biological targets at the molecular level. Computational methods play a pivotal role in this process, enabling the conceptual design of ligands with high affinity and selectivity.
Ligand Design Principles Based on Indazole Core
The indazole core is a well-established pharmacophore found in numerous biologically active compounds. tandfonline.comnih.gov Its unique combination of a benzene (B151609) ring and a pyrazole (B372694) ring provides a rigid scaffold that can be decorated with various functional groups to achieve specific molecular recognition. Key ligand design principles for indazole-based compounds include:
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein targets. nih.gov
π-π Stacking: The aromatic nature of the indazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. acs.org
Hydrophobic Interactions: The benzene portion of the indazole core can engage in hydrophobic interactions, contributing to binding affinity.
By strategically placing functional groups on the this compound scaffold, it is possible to design ligands that engage in specific interactions with a target of interest, leading to enhanced potency and selectivity.
| Interaction Type | Contributing Structural Feature | Example Target Residue |
| Hydrogen Bond Donor | Indazole N-H | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Indazole N, Methoxy Oxygen | Arginine, Lysine, Serine |
| π-π Stacking | Indazole aromatic system | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Benzene ring of indazole | Leucine, Isoleucine, Valine |
Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Systems (Methodological focus)
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug design and are highly applicable to the study of this compound analogues. rsc.orgresearchgate.netnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.com This method is used to:
Screen virtual libraries of indazole analogues to identify potential binders. nih.gov
Predict the binding mode of a ligand within a protein's active site. tandfonline.com
Estimate the binding affinity of a ligand-target complex.
Guide the design of new analogues with improved binding characteristics. rsc.org
Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.govacs.org MD simulations can be used to:
Assess the stability of a predicted binding mode from docking studies. nih.gov
Analyze the conformational changes in both the ligand and the target upon binding.
Calculate the binding free energy, providing a more accurate estimate of binding affinity. tandfonline.com
Identify key intermolecular interactions that contribute to binding. nih.gov
The integration of these computational methods allows for a more rational and efficient approach to the design of targeted this compound analogues, ultimately accelerating the discovery of novel compounds with specific biological activities. nih.gov
Application as Building Blocks in Supramolecular Chemistry and Advanced Organic Materials (Conceptual Design)
The unique structural features of this compound make it a compelling, albeit conceptual, building block for the construction of complex supramolecular architectures and advanced organic materials. The indazole core, a fused aromatic bicyclic system, provides a rigid scaffold and participates in π-π stacking interactions. nih.gov The strategic placement of two bromine atoms and a methoxy group offers specific sites for directed, non-covalent interactions and covalent modifications, enabling the rational design of materials with tailored properties. bldpharm.comchemicalbook.com
The conceptual design of self-assembling systems based on this compound leverages a combination of well-defined, non-covalent interactions. These interactions can work in concert to guide the spontaneous organization of molecules into ordered, higher-level structures.
Hydrogen Bonding: The 1H-indazole moiety possesses a classic hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) site. austinpublishinggroup.comnih.gov This allows for the formation of robust, linear "tapes" or cyclic synthons through N-H···N hydrogen bonds, a common motif in the self-assembly of nitrogen-containing heterocycles.
Halogen Bonding: The bromine atoms at the C3 and C4 positions are key to forming highly directional halogen bonds. Halogen bonding is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In this molecule, the C-Br moieties can act as halogen bond donors, interacting with Lewis basic sites such as the pyrazole nitrogen of an adjacent molecule (C-Br···N) or the oxygen of the methoxy group (C-Br···O). The presence of two bromine atoms allows for the potential formation of intricate 2D or 3D networks.
π-π Stacking: The electron-rich aromatic indazole ring system is prone to π-π stacking, which would further stabilize the assembled structures. The methoxy group, being electron-donating, enhances the electron density of the benzene ring portion, potentially influencing the geometry and strength of these stacking interactions.
The interplay between these orthogonal interactions—hydrogen bonding, halogen bonding, and π-π stacking—could conceptually lead to the formation of complex and well-ordered supramolecular polymers, liquid crystals, or crystalline co-assemblies with predictable packing arrangements.
The dibrominated nature of this compound makes it an ideal conceptual monomer for various polymerization reactions, particularly those involving metal-catalyzed cross-coupling. austinpublishinggroup.com These reactions could be used to incorporate the unique electronic and structural properties of the indazole heterocycle into advanced polymer backbones.
Conjugated Polymers: One conceptual application is its use as a monomer in transition-metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation. By reacting this compound with an appropriate comonomer, such as a diboronic acid or distannane, it is possible to synthesize novel conjugated polymers. The resulting polymers would feature the indazole unit directly in the main chain, potentially leading to materials with interesting photophysical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating methoxy group and the heterocyclic nature of the indazole would influence the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.
Porous Organic Polymers (POPs): The rigid and angular geometry of the indazole core, combined with the two reactive bromine sites, makes it a suitable candidate for creating cross-linked porous organic polymers. Reacting this monomer with multifunctional linkers in a "one-pot" synthesis could generate a robust, high-surface-area network. researchgate.net Such materials are of interest for applications in gas storage, separation, and heterogeneous catalysis.
The chemical stability of the indazole ring system is an advantageous feature for creating durable polymeric materials. nih.gov
Development of Prodrug Strategies and Bioconjugation Approaches (Conceptual)
Indazole derivatives are widely recognized as pharmacologically significant scaffolds in medicinal chemistry. nih.govnih.gov The structure of this compound offers several handles for its conceptual development into prodrugs or for use in bioconjugation to create targeted therapeutics.
A prodrug is an inactive or less active precursor that is metabolized in vivo to release the active parent drug. This strategy is often employed to improve pharmacokinetic properties such as solubility, stability, or oral absorption.
N1-Position Functionalization: The N-H group of the pyrazole ring is a prime site for modification. It could be functionalized with a variety of promoieties, such as esters, carbamates, or phosphates, that are designed to be cleaved by endogenous enzymes (e.g., esterases, phosphatases) to release the active 1H-indazole.
O-Demethylation as a Prodrug Strategy: The 6-methoxy group represents a classic handle for a prodrug approach. The conversion of an ether to a hydroxyl group is a common metabolic reaction mediated by cytochrome P450 enzymes in the liver. Therefore, this compound could act as a prodrug for the corresponding 3,4-dibromo-1H-indazol-6-ol. The resulting phenol (B47542) may exhibit different, potentially enhanced, biological activity or improved solubility.
Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. This approach is central to developing targeted drug delivery systems, diagnostic probes, and tools for chemical biology.
Cross-Coupling for Linker Attachment: The two bromine atoms are versatile synthetic handles for bioconjugation. They can be readily converted into other functional groups more suitable for bio-orthogonal reactions. For instance, a Sonogashira coupling reaction could introduce a terminal alkyne. This alkyne-functionalized indazole could then be attached to an azide-modified biomolecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
Direct Nucleophilic Aromatic Substitution: While less common for aryl bromides, under specific conditions or with appropriate activation, one of the bromine atoms could potentially be displaced by a potent nucleophile, such as a thiol from a cysteine residue on a protein, to form a stable bioconjugate.
These conceptual strategies highlight the potential to transform this compound from a simple heterocyclic compound into a sophisticated component of advanced therapeutic or diagnostic systems.
Emerging Research Avenues and Future Directions
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in medicinal chemistry, offering powerful methods for accelerating the discovery and synthesis of new compounds. nih.govacs.orgnih.govmit.edu For indazole research, AI/ML can be applied in several key areas:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel indazole derivatives like 3,4-Dibromo-6-methoxy-1H-indazole. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired effects.
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose efficient synthetic routes. doaj.org This is particularly valuable for complex molecules where multiple synthetic pathways are possible. For this compound, such tools could suggest novel and optimized disconnections, potentially improving yields and reducing the number of synthetic steps.
De Novo Drug Design: Generative AI models can design entirely new indazole-based structures with specific desired properties. By learning from the vast chemical space of known bioactive molecules, these models can propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.
The integration of AI and ML promises to significantly shorten the drug discovery timeline and reduce the costs associated with the development of new indazole-based therapeutics. acs.orgmit.edu
Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis offer solutions to these scalability issues, providing safer, more efficient, and reproducible manufacturing processes. acs.orgresearchgate.netacs.orgmdpi.com
| Technology | Advantages for Indazole Synthesis |
| Flow Chemistry | Enhanced heat and mass transfer, improved reaction control, increased safety for hazardous reactions, and potential for higher yields and purity. acs.orgresearchgate.netacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship (SAR) studies, and reduced manual labor. |
For the production of this compound and its derivatives, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This is particularly advantageous for reactions that are exothermic or involve unstable intermediates. Automated platforms can then be used to rapidly explore a wide range of reaction conditions to optimize the synthesis, as well as to generate libraries of related compounds for biological screening. researchgate.net
Advanced Analytical Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard.
Potential In-situ Monitoring Techniques for Indazole Synthesis:
Process Analytical Technology (PAT): This involves the use of online analytical tools such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress in real-time.
Kinetic Modeling: The data obtained from in-situ monitoring can be used to develop detailed kinetic models of the reaction. These models can provide insights into the reaction mechanism and help to identify rate-limiting steps and potential side reactions.
By applying these techniques to the synthesis of this compound, researchers can gain a comprehensive understanding of the reaction dynamics, leading to more robust and efficient synthetic protocols.
Exploration of Photo- and Electro-Organic Synthesis in Indazole Chemistry
Photo- and electro-organic synthesis represent green and sustainable alternatives to traditional synthetic methods, often enabling unique chemical transformations. doaj.org The application of these techniques to indazole chemistry is a promising area of research. nih.govacs.orgnih.govacs.orgrsc.orgresearchgate.net
Visible-light photoredox catalysis, for instance, has been successfully employed for the synthesis of various indazole derivatives. nih.govacs.orgrsc.orgresearchgate.net This method allows for the formation of C-C and C-N bonds under mild conditions, often with high selectivity. Electrochemical methods also offer a powerful tool for the synthesis and functionalization of indazoles, providing a reagent-free approach to oxidation and reduction reactions. nih.govacs.orgrsc.org The C-H functionalization of indazoles using electrochemistry has been demonstrated, opening up new avenues for the late-stage modification of these scaffolds. nih.gov
For this compound, these techniques could be explored for:
C-H Functionalization: Selective functionalization of the indazole core to introduce new substituents and modulate biological activity.
Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted positions.
Ring-Forming Reactions: Development of novel synthetic routes to the indazole scaffold itself.
Theoretical and Predictive Modeling for Novel Indazole Architectures
Computational chemistry plays a vital role in modern drug discovery, providing insights into molecular structure, properties, and interactions that are often difficult to obtain experimentally. nih.govrsc.org
| Modeling Technique | Application in Indazole Research |
| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic properties, and reaction energetics to understand structure-activity relationships and predict reactivity. rsc.org |
| Molecular Docking | Simulation of the binding of indazole derivatives to target proteins to predict binding affinity and mode of action. researchgate.net |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of indazole-protein complexes to understand the stability of binding and the role of solvent effects. nih.gov |
For this compound, these theoretical methods can be used to predict its potential biological targets and to design new derivatives with improved binding affinity and selectivity. For example, DFT calculations could be used to understand how the bromo and methoxy (B1213986) substituents influence the electronic properties of the indazole ring and its interactions with biological macromolecules. rsc.org
Conceptual Frameworks for Next-Generation Indazole-Based Chemical Entities
The design of new drugs is increasingly guided by conceptual frameworks that aim to optimize multiple properties simultaneously. These frameworks move beyond the traditional focus on potency to consider factors such as pharmacokinetics, safety, and synthetic accessibility.
Key Conceptual Frameworks:
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. nih.gov
Structure-Based Drug Design (SBDD): This relies on the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. nih.gov
Multi-Target-Directed Ligands (MTDLs): This strategy aims to design single molecules that can modulate multiple biological targets, which can be advantageous for treating complex diseases.
By applying these conceptual frameworks to the design of new derivatives of this compound, researchers can increase the likelihood of developing successful drug candidates.
Interdisciplinary Research with Materials Science and Theoretical Biology (Conceptual)
The unique properties of the indazole scaffold lend themselves to exploration in fields beyond traditional medicinal chemistry.
Materials Science: The rigid, planar structure of the indazole ring system makes it an interesting building block for the development of novel organic materials. Potential applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atoms on this compound could serve as handles for further functionalization to tune the material's electronic and photophysical properties.
Theoretical Biology: Indazole derivatives have been shown to interact with a wide range of biological targets. austinpublishinggroup.comnih.govpnrjournal.comresearchgate.net Theoretical and computational studies can help to elucidate the fundamental principles governing these interactions. By combining quantum mechanical calculations with bioinformatics and systems biology approaches, it may be possible to develop a deeper understanding of the "rules of engagement" between indazole-based ligands and their biological receptors. This knowledge could then be used to design next-generation chemical probes and therapeutic agents with unprecedented specificity and efficacy.
Q & A
Q. What are the optimized synthetic routes for 3,4-Dibromo-6-methoxy-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of indazole precursors. For bromination, using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C for 12–24 hours is common. Methoxylation can be achieved via nucleophilic substitution with sodium methoxide in methanol under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Yield optimization requires strict control of stoichiometry, reaction time, and temperature. Characterization by -NMR (to confirm methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (to verify molecular ion peaks) is essential .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is used:
- -NMR and -NMR : To confirm aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons bearing bromine atoms.
- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., m/z 309 [M+H]+).
- X-ray crystallography : For unambiguous confirmation of the indazole core and substitution pattern (if single crystals are obtainable).
- Elemental analysis : To validate the empirical formula (e.g., CHBrNO).
Contaminants such as dehalogenated byproducts must be ruled out .
Q. What are the common reactivity patterns of this compound in substitution reactions?
- Methodological Answer : The bromine atoms at positions 3 and 4 are susceptible to nucleophilic substitution (e.g., Suzuki coupling with arylboronic acids) or palladium-catalyzed cross-coupling. The methoxy group at position 6 is electron-donating, directing electrophilic attacks to positions 5 or 7. For example:
- Buchwald-Hartwig amination : Requires Pd(OAc), Xantphos ligand, and CsCO in toluene at 110°C.
- SNAr reactions : Use KCO in DMSO with amines or thiols.
Side reactions (e.g., demethylation under acidic conditions) must be monitored via TLC .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Dose-response curves : To confirm activity thresholds (e.g., IC values in kinase inhibition assays).
- Metabolic stability tests : Use liver microsomes to rule out false positives from metabolite interference.
- Orthogonal assays : Validate results across multiple platforms (e.g., fluorescence-based vs. radiometric assays).
- Batch-to-batch consistency : Ensure synthetic reproducibility via HPLC and -NMR .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:
- Electrostatic potential maps : To identify sites for electrophilic/nucleophilic attacks.
- Frontier molecular orbitals (HOMO/LUMO) : To predict reactivity in photochemical applications.
- Solvent effects : Use the polarizable continuum model (PCM) to simulate aqueous or DMSO environments.
Validation against experimental UV-Vis spectra (λ ~280 nm for indazoles) is critical .
Q. How can structural modifications enhance the selectivity of this compound in enzyme inhibition?
- Methodological Answer : Rational design strategies include:
- Bioisosteric replacement : Substitute bromine with trifluoromethyl groups to modulate lipophilicity (logP).
- Positional scanning : Synthesize analogs with halogens at positions 5 or 7 to probe steric effects in enzyme active sites.
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PI3K or JAK2) to prioritize candidates.
In vitro validation via kinetic assays (e.g., K determination) is required .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Exothermic bromination : Use controlled addition of NBS and jacketed reactors to prevent thermal runaway.
- Solvent recovery : Optimize distillation protocols for DMF or DMSO to reduce costs.
- Byproduct formation : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring.
Pilot-scale batches (100 g+) require validation via DSC (melting point ~140–143°C) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
